molecular formula C25H21ClN4O2 B1239244 (4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone

(4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone

Cat. No. B1239244
M. Wt: 444.9 g/mol
InChI Key: VFCFBVVKGKWBBH-UHFFFAOYSA-N
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Description

(4-chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone is a member of naphthalenes.

Scientific Research Applications

Synthesis and Evaluation in Anticancer Research

  • Study 1: A study by Gouhar and Raafat (2015) focused on synthesizing related compounds and evaluating their potential as anticancer agents. The synthesis involved reacting with different nucleophile agents, including hydrazine hydrate and hydroxylamine hydrochloride, leading to hydroxy pyrazoles and hydroxy oxazoles, among others (Gouhar & Raafat, 2015).

Antimicrobial Applications

  • Study 2: Gadakh et al. (2010) synthesized a series of related fluorine-containing pyrazoles and evaluated their antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli (Gadakh et al., 2010).
  • Study 3: Another research by Landage et al. (2019) synthesized similar compounds, characterized by spectral analysis, and evaluated their antibacterial activities (Landage et al., 2019).

Chemical Synthesis and Structural Analysis

  • Study 4: A study by Sun et al. (2017) focused on the accidental synthesis of a similar compound. They characterized the compound using X-ray diffraction to determine its crystalline structure (Sun et al., 2017).

Biological Evaluation and Docking Studies

  • Study 5: Ravula et al. (2016) conducted a study on novel pyrazole derivatives, assessing their antiinflammatory and antibacterial properties. They also performed molecular docking studies to understand the interaction of these compounds at the molecular level (Ravula et al., 2016).

properties

Product Name

(4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone

Molecular Formula

C25H21ClN4O2

Molecular Weight

444.9 g/mol

IUPAC Name

(4-chloro-1-ethylpyrazol-3-yl)-[3-(2-hydroxyphenyl)-5-naphthalen-2-yl-3,4-dihydropyrazol-2-yl]methanone

InChI

InChI=1S/C25H21ClN4O2/c1-2-29-15-20(26)24(28-29)25(32)30-22(19-9-5-6-10-23(19)31)14-21(27-30)18-12-11-16-7-3-4-8-17(16)13-18/h3-13,15,22,31H,2,14H2,1H3

InChI Key

VFCFBVVKGKWBBH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone
Reactant of Route 2
Reactant of Route 2
(4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone
Reactant of Route 3
(4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone
Reactant of Route 4
Reactant of Route 4
(4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone
Reactant of Route 5
(4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone
Reactant of Route 6
Reactant of Route 6
(4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone

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